molecular formula C24H25N5O3 B2718062 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396766-27-0

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2718062
CAS No.: 1396766-27-0
M. Wt: 431.496
InChI Key: NTLSGRYANHDEEC-UHFFFAOYSA-N
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Description

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a potent and selective Janus Kinase 3 (JAK3) inhibitor that has emerged as a critical pharmacological tool for investigating cytokine signaling pathways. Its primary research value lies in its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2), enabling precise dissection of the role of the common gamma-chain (γc) cytokine family in immune cell function and proliferation. This specificity makes it an invaluable compound for studying the pathophysiology of autoimmune diseases and the mechanisms underlying organ transplant rejection in preclinical models. Researchers utilize this inhibitor to probe JAK-STAT signaling cascades in T-cells and NK cells, providing foundational insights for developing targeted immunotherapies. Its well-characterized mechanism, involving competitive binding to the ATP-binding site of JAK3, allows for the functional analysis of cytokine-driven processes and the validation of JAK3 as a therapeutic target in various inflammatory and autoimmune conditions.

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c30-24(21-16-31-19-8-4-5-9-20(19)32-21)27-22-14-23(26-17-25-22)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17,21H,10-13,15-16H2,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLSGRYANHDEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential applications in treating diseases.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
CAS Number 1396812-75-1
Molecular Formula C21H24N6O
Molecular Weight 376.5 g/mol
IUPAC Name This compound

Anticancer Properties

Research indicates that compounds containing the 1,4-benzodioxane moiety exhibit significant anticancer activity. For instance, derivatives of this structure have been shown to inhibit the PARP1 enzyme, which is crucial in DNA repair mechanisms. A study demonstrated that a related compound had an IC50 value of 0.88 μM against PARP1, suggesting that modifications to the benzodioxane structure can enhance inhibitory effects .

Anti-inflammatory Effects

The benzodioxane derivatives have also been reported to possess anti-inflammatory properties. For example, compounds with specific substitutions at the 6-position have shown notable anti-inflammatory activities in various assays. The structure-activity relationship (SAR) studies indicate that certain configurations yield better efficacy .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes such as DNA repair and inflammation. Specifically, the interaction with PARP1 suggests that this compound could be leveraged for therapeutic strategies targeting cancers with defective DNA repair pathways .

In Vitro Studies

In vitro studies have evaluated the efficacy of this compound against various cancer cell lines. For instance:

  • Cell Line: A549 (lung cancer)
    • IC50: 5.8 μM
    • Mechanism: Induction of apoptosis through caspase activation.

In Vivo Studies

In vivo studies using xenograft models have demonstrated promising results for this compound in inhibiting tumor growth. One study reported a reduction in tumor volume by over 50% when administered at a dosage of 10 mg/kg body weight compared to control groups .

Comparative Efficacy Table

The following table summarizes the biological activities of related benzodioxane compounds:

Compound NameActivity TypeIC50 (μM)Reference
This compoundPARP1 Inhibition0.88
Benzodioxane derivative AAnti-inflammatory12
Benzodioxane derivative BAnticancer5.8

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest.

Case Study Insights :

  • Cell Line Studies : Compounds were tested against breast and colon cancer cell lines, demonstrating IC50 values in the low micromolar range.
  • Mechanism of Action : Studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of this compound. It has been shown to modulate neurotransmitter systems, particularly through interactions with GABAergic pathways.

Research Findings :

  • Animal Models : Efficacy was evaluated using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test in mice, showing significant seizure reduction.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamideContains a phenylthio groupAnticancer and anticonvulsant
N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-amine)Methyl group instead of benzylVaries in pharmacological profile
N-(6-(4-benzylpiperidin-1-yl)pyrimidin-4-amines)Piperidine instead of piperazinePotentially different receptor interactions

Comparison with Similar Compounds

Key Structural Variations:

  • Substituents on the Piperazine Ring :
    The target compound’s 4-benzylpiperazine group contrasts with analogs bearing halogenated arylpiperazines (e.g., 2,3-dichlorophenyl or 2-methoxyphenyl substitutions in ). Halogenated derivatives exhibit enhanced dopamine D3 receptor affinity (e.g., Ki values < 10 nM for 2,3-dichlorophenyl analogs) due to improved hydrophobic interactions with receptor subpockets . The benzyl group in the target compound may prioritize D2 receptor selectivity or reduce off-target effects.

  • Linking Chains: Unlike compounds with elongated alkyl chains (e.g., pentanamide in ), the target compound employs a pyrimidine-carboxamide bridge.

Table 1: Comparison of Piperazine-Substituted Pyrimidines

Compound Piperazine Substituent Core Structure Reported Activity (Receptor Affinity) Source
Target Compound 4-Benzyl Pyrimidine-benzodioxine Not explicitly reported (inferred D3/D2 modulation) -
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 2,3-Dichlorophenyl Pyrimidine-pentanamide High D3 affinity (Ki = 2.1 nM), D3/D2 selectivity ratio >100x
N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides 2-Methoxyphenyl Pyrimidine-butylamide Moderate D3 affinity (Ki = 15 nM), enantioselective binding

Carboxamide-Functionalized Aromatic Systems

Key Differences:

  • Benzodioxine vs. Benzoxazine/Pyridine :
    The benzodioxine carboxamide in the target compound differs from the benzoxazine carboxamide in 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (). Benzoxazine derivatives often exhibit enhanced metabolic stability due to reduced oxidative susceptibility compared to benzodioxines.

  • Pyridine/Pyrimidine Hybrids :
    Compounds like 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide () replace the benzodioxine with a pyridine-pyrimidine system, which may alter π-π stacking interactions at receptor sites.

Functionalized Linking Moieties

The target compound’s dihydrobenzo[b][1,4]dioxine carboxamide contrasts with isoindole-carboxamide analogs (e.g., N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide, ). Isoindole derivatives are bulkier and may hinder blood-brain barrier penetration compared to the more planar benzodioxine system.

Q & A

Basic: What are common synthetic routes for preparing N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

The synthesis typically involves multi-step heterocyclic coupling reactions. A general approach includes:

  • Step 1: Functionalization of the pyrimidine core (e.g., halogenation at the 4-position) to enable nucleophilic substitution with 4-benzylpiperazine .
  • Step 2: Activation of the 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid moiety (e.g., via conversion to an acid chloride or using coupling agents like HATU/DCC) for amide bond formation with the pyrimidine intermediate .
  • Step 3: Purification via column chromatography or recrystallization, with purity validation by HPLC (>95%) and structural confirmation via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is structural characterization performed for this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (e.g., δ 1.68–1.73 ppm for aliphatic protons in piperazine derivatives) and 13^{13}C NMR (e.g., δ 150–160 ppm for aromatic carbons) to confirm substituent positions and stereochemistry .
  • Mass Spectrometry: HRMS to verify molecular weight (e.g., calculated vs. observed m/z for [M+H]+^+).
  • X-ray Crystallography: For resolving absolute configuration, particularly when chiral centers or enantioselective synthesis are involved .

Basic: What in vitro assays are used to evaluate its biological activity?

  • Receptor Binding Assays: Radioligand displacement studies (e.g., dopamine D3 receptor affinity using 3^3H-labeled antagonists) to determine IC50_{50} values .
  • Enzyme Inhibition Assays: Fluorogenic or colorimetric substrates to measure inhibition constants (Ki_i) against target enzymes (e.g., kinases) .
  • Cell Viability Assays: MTT or resazurin-based methods to assess cytotoxicity in cancer cell lines .

Advanced: How can researchers optimize enantioselective synthesis of this compound?

Enantioselectivity is achieved via:

  • Chiral Catalysts: Use of asymmetric catalysts (e.g., BINOL-derived phosphoric acids) during key steps like amide coupling or cyclization .
  • Chiral Resolution: Diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) followed by fractional crystallization .
  • Analytical Validation: Chiral HPLC (e.g., Chiralpak columns) to confirm enantiomeric excess (>99% ee) .

Advanced: What strategies address contradictory binding affinity data across different assays?

Contradictions may arise from:

  • Assay Conditions: Variations in buffer pH, ionic strength, or temperature affecting receptor conformation .
  • Structural Modifications: Subtle changes in substituents (e.g., halogen vs. methoxy groups) altering steric/electronic interactions .
  • Data Normalization: Use of internal controls (e.g., reference antagonists) and standardized protocols to minimize inter-lab variability .

Methodological troubleshooting includes orthogonal assays (e.g., surface plasmon resonance vs. radioligand binding) to cross-validate results .

Advanced: How can computational methods guide SAR studies for this compound?

  • Molecular Docking: Predict binding modes to receptors (e.g., dopamine D3) using software like AutoDock Vina, focusing on piperazine and pyrimidine interactions .
  • QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
  • MD Simulations: Assess dynamic stability of ligand-receptor complexes over nanosecond timescales to identify critical binding residues .

Advanced: What are best practices for analyzing impurities in synthesized batches?

  • HPLC-MS: Detect and quantify impurities (e.g., unreacted intermediates or degradation products) using reverse-phase C18 columns and electrospray ionization .
  • Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to identify stability-linked impurities .
  • Reference Standards: Compare retention times and spectra with certified impurities (e.g., triazolo derivatives) as per pharmacopeial guidelines .

Advanced: How can researchers integrate this compound into a broader drug discovery framework?

  • Target Validation: Use CRISPR/Cas9 knockdown or siRNA silencing to confirm the compound’s mechanism of action in disease-relevant cell models .
  • ADME Profiling: Assess pharmacokinetic properties (e.g., metabolic stability in liver microsomes, plasma protein binding) to prioritize lead candidates .
  • Therapeutic Hypothesis: Link activity data to disease pathways (e.g., dopamine signaling in addiction or Parkinson’s disease) using pathway analysis tools like KEGG .

Advanced: What experimental controls are critical in receptor binding studies?

  • Negative Controls: Use vehicle-only samples to account for nonspecific binding.
  • Positive Controls: Include known high-affinity ligands (e.g., SB-277011A for D3 receptors) to validate assay integrity .
  • Radioligand Saturation: Perform saturation binding assays to determine Bmax_{max} and Kd_d values for normalization .

Advanced: How can structural analogs improve target selectivity?

  • Bioisosteric Replacement: Substitute the benzyl group with heteroaromatic moieties (e.g., pyridinyl) to modulate receptor interactions .
  • Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (e.g., pyrimidine nitrogen) and hydrophobic regions (e.g., benzyl group) for selective binding .
  • In Vivo Testing: Compare efficacy and off-target effects in animal models (e.g., locomotor activity assays for CNS targets) .

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